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Compound of Interest

Compound Name: Parp-2-IN-2

Cat. No.: B15581055

f Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,

properties, and biological activity of Parp-2-IN-2, a potent inhibitor of Poly(ADP-ribose)

polymerase 2 (PARP2). This document is intended to serve as a valuable resource for

researchers and professionals involved in cancer research and drug development.

Chemical Structure and Properties

Parp-2-IN-2, also identified as compound 27 in the primary literature, is a novel benzoxazole

derivative with significant inhibitory activity against the PARP2 enzyme.[1] Its chemical identity

and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier Value
3-(2-(diethylamino)ethyl)-N-(3-(2-oxo0-2H-
IUPAC Name (2 Y Jethyl-N-(3-( )
benzo[d]oxazol-3-yl)propyl)propanamide
CAS Number 2915651-00-0

Canonical SMILES

CCN(CC)CCNC(=0O)CCC(=O)NCCCnlc2ccccc
20c1=0

InChl Key YZJCOJFVGZIPIY-UHFFFAOYSA-N
Molecular Formula C21H30N404
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Table 2: Physicochemical Properties

Property Value
Molecular Weight 402.49 g/mol
XLogP3 2.8
Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor Count 6

Rotatable Bond Count 13
Topological Polar Surface Area 87.8 A2

Pharmacological Properties

Parp-2-IN-2 has been demonstrated to be a potent inhibitor of the PARP2 enzyme and exhibits

cytotoxic effects against breast cancer cell lines.

Table 3: In Vitro Activity

Target/Cell Line IC50 (pM)

Reference

PARP2 0.057

[1]

MDA-MB-231 (Breast Cancer) 11.32

[1]

MCF-7 (Breast Cancer) 16.70

[1]

Signaling Pathway and Mechanism of Action

PARP2 is a key enzyme in the base excision repair (BER) pathway, a crucial mechanism for

repairing single-strand DNA breaks. Inhibition of PARP2 by Parp-2-IN-2 disrupts this repair

process, leading to the accumulation of DNA damage and subsequently, cell death, particularly

in cancer cells with existing DNA repair deficiencies.
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Caption: Inhibition of PARP2 by Parp-2-IN-2 disrupts the DNA repair pathway, leading to
cancer cell death.

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the activity
of Parp-2-IN-2, as described by EI-Ghobashy NM, et al. (2022).[1]

Synthesis of Parp-2-IN-2 (Compound 27)

The synthesis of Parp-2-IN-2 involves a multi-step process. A key step is the reaction of 3-(3-
chloropropyl)-2,3-dihydro-1,3-benzoxazol-2-one with N,N-diethylethane-1,2-diamine. The
detailed synthetic scheme and procedures can be found in the supplementary information of
the primary publication.[1]

In Vitro PARP2 Inhibition Assay

The inhibitory activity of Parp-2-IN-2 against the PARP2 enzyme was determined using a
commercially available PARP2 assay kit. The assay measures the incorporation of biotinylated
ADP-ribose onto histone proteins.
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» Materials: Recombinant human PARP2 enzyme, activated DNA, biotinylated NAD+, histone-
coated plates, streptavidin-HRP, and a chemiluminescent substrate.

e Procedure:

o The inhibitor (Parp-2-IN-2) at various concentrations is pre-incubated with the PARP2
enzyme.

o The PARYylation reaction is initiated by adding the biotinylated NAD+ and activated DNA.

o After incubation, the plate is washed, and streptavidin-HRP is added to bind to the
biotinylated histones.

o A chemiluminescent substrate is added, and the luminescence is measured using a plate
reader.

o IC50 values are calculated from the dose-response curves.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of Parp-2-IN-2 on MDA-MB-231 and MCF-7 breast cancer cell lines was
evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

o Materials: MDA-MB-231 and MCF-7 cells, DMEM media, fetal bovine serum, MTT reagent,
and DMSO.

e Procedure:

[¢]

Cells are seeded in 96-well plates and allowed to attach overnight.

[e]

Cells are treated with various concentrations of Parp-2-IN-2 for a specified period (e.g., 72
hours).

[e]

The MTT reagent is added to each well and incubated to allow for the formation of
formazan crystals by viable cells.

[e]

The formazan crystals are dissolved in DMSO.
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o The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate
reader.

o Cell viability is expressed as a percentage of the control, and IC50 values are determined.

Cell Cycle Analysis

The effect of Parp-2-IN-2 on the cell cycle distribution of MCF-7 cells was analyzed by flow
cytometry using propidium iodide (PI) staining.[1]

o Materials: MCF-7 cells, Parp-2-IN-2, trypsin, ethanol, RNase A, and propidium iodide.

e Procedure:

[¢]

MCF-7 cells are treated with Parp-2-IN-2 at its IC50 concentration for 24 hours.

Cells are harvested, washed, and fixed in cold 70% ethanol.

[¢]

Fixed cells are washed and stained with a solution containing propidium iodide and RNase
A.

[e]

[e]

The DNA content of the cells is analyzed using a flow cytometer.

o

The percentage of cells in different phases of the cell cycle (GO/G1, S, and G2/M) is
determined.

Apoptosis Detection Assay

Apoptosis induction by Parp-2-IN-2 in MCF-7 cells was assessed using an Annexin V-
FITC/Propidium lodide (PI) apoptosis detection kit followed by flow cytometry.[1]

e Materials: MCF-7 cells, Parp-2-IN-2, Annexin V-FITC/PI apoptosis detection kit, and binding
buffer.

e Procedure:
o MCEF-7 cells are treated with Parp-2-IN-2 at its IC50 concentration for 24 hours.

o Cells are harvested and washed with cold PBS.
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o Cells are resuspended in binding buffer and stained with Annexin V-FITC and Pl according
to the manufacturer's protocol.

o The stained cells are analyzed by flow cytometry to differentiate between viable, early
apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow

The following diagram illustrates the general workflow for the biological evaluation of Parp-2-
IN-2.

Synthesis & Characterization

Synthesis of
Parp-2-IN-2

!

Purification &
Structure Verification

In| Vitro Evaluation

Y

PARP2 Inhibition Assay

!

IC50 Determination

Cell Viability Assay
(MTT)

Cellular Mechanism of Action

Cell Cycle Analysis Apoptosis Assay

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b15581055?utm_src=pdf-body
https://www.benchchem.com/product/b15581055?utm_src=pdf-body
https://www.benchchem.com/product/b15581055?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Workflow for the synthesis and biological evaluation of Parp-2-IN-2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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